2-Methyl-4H-naphtho[1,2-b]pyran-4-one
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Overview
Description
2-Methyl-4H-naphtho[1,2-b]pyran-4-one is an organic compound with the molecular formula C14H10O2 and a molecular weight of 210.23 g/mol It is a derivative of naphthopyran and is known for its unique chemical structure, which includes a naphthalene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4H-naphtho[1,2-b]pyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with methyl vinyl ketone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
2-Methyl-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4H-naphtho[2,1-b]pyran-4-one
- 2-Methyl-4H-benzo[h]chromen-4-one
- 2-Methyl-4H-naphtho[2,3-b]pyran-4-one
Uniqueness
2-Methyl-4H-naphtho[1,2-b]pyran-4-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
54965-49-0 |
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Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C14H10O2/c1-9-8-13(15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h2-8H,1H3 |
InChI Key |
HSULZQNMIJZSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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